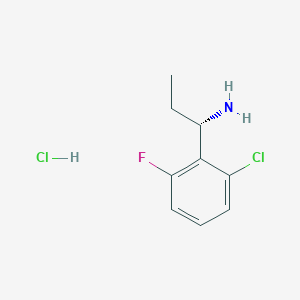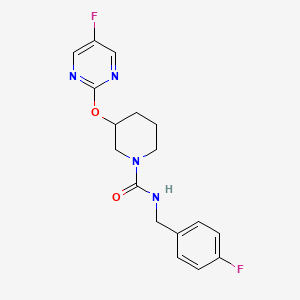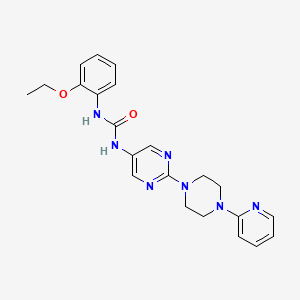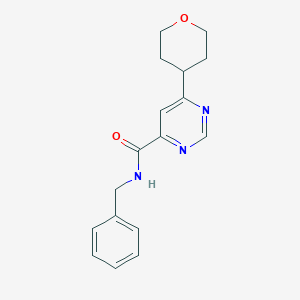
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H28N4O2S2 and its molecular weight is 420.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Antagonism
N-(2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide shows potential as a selective and potent serotonin (5-HT) receptor antagonist. Compounds in this category, like N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, have been pharmacologically evaluated, demonstrating high affinities for certain serotonin receptors and pronounced effects in serotonin release studies (Liao et al., 2000).
HIV-1 Replication Inhibition
Research indicates that compounds similar to this compound, specifically N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These derivatives show promising activity against HIV-1 replication with significant effective concentration (EC50) and therapeutic index (TI) values (Che et al., 2015).
Inhibiting Tumor Progression
The effects of related protein kinase inhibitors, such as 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7, on tumor progression have been studied. These inhibitors have shown significant reduction in metastases formation in models such as Lewis lung carcinoma, suggesting a potential role in inhibiting tumor progression and blocking immunosuppressive mechanisms triggered by intracellular cAMP increase (Blaya et al., 1998).
5-HT Receptor Selectivity and CNS Disorders
Further studies in the realm of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have led to the identification of compounds with potent and selective 5-HT7 receptor antagonism. These findings suggest therapeutic potential for the treatment of central nervous system (CNS) disorders, demonstrating distinct antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).
Spectroscopic Studies and Solvent Chemistry
Density functional theory (DFT) and Hartree-Fock (HF) levels of theory have been employed to investigate compounds with a sulfonamide moiety, like the one . These studies focus on the structural, infrared, and visible spectra of various triazenes with a sulfonamide group, providing insights into the impact of solvent chemistry on observed spectral changes (Dabbagh et al., 2008).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S2/c1-22-9-11-24(12-10-22)19(15-21-28(25,26)20-4-3-13-27-20)16-5-6-18-17(14-16)7-8-23(18)2/h3-6,13-14,19,21H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQBYKYGSGHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
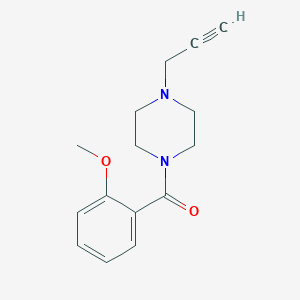
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)
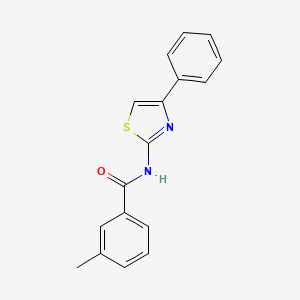
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)
![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

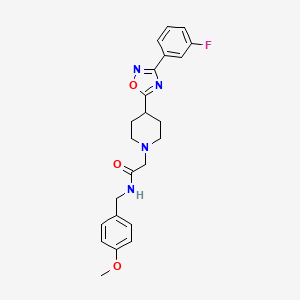
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
